molecular formula C9H18N4 B8021342 1-(propan-2-yl)-N3-propyl-1H-pyrazole-3,4-diamine

1-(propan-2-yl)-N3-propyl-1H-pyrazole-3,4-diamine

Cat. No.: B8021342
M. Wt: 182.27 g/mol
InChI Key: YNNGUSZMDYOIIS-UHFFFAOYSA-N
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Description

1-(propan-2-yl)-N3-propyl-1H-pyrazole-3,4-diamine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(propan-2-yl)-N3-propyl-1H-pyrazole-3,4-diamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(propan-2-yl)-N3-propyl-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced at specific positions on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Alkylated or acylated pyrazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research has indicated its potential as a lead compound for the development of new drugs targeting specific enzymes and receptors.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-N3-propyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme or receptor, inhibiting its activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(propan-2-yl)-N3-methyl-1H-pyrazole-3,4-diamine
  • 1-(propan-2-yl)-N3-ethyl-1H-pyrazole-3,4-diamine
  • 1-(propan-2-yl)-N3-butyl-1H-pyrazole-3,4-diamine

Uniqueness

1-(propan-2-yl)-N3-propyl-1H-pyrazole-3,4-diamine stands out due to its unique combination of substituents on the pyrazole ring, which imparts specific chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced bioactivity, stability, or selectivity towards certain targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

1-propan-2-yl-3-N-propylpyrazole-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4/c1-4-5-11-9-8(10)6-13(12-9)7(2)3/h6-7H,4-5,10H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNGUSZMDYOIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NN(C=C1N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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